molecular formula C6H10N2O B6237029 5-azaspiro[2.3]hexane-5-carboxamide CAS No. 2408973-98-6

5-azaspiro[2.3]hexane-5-carboxamide

Cat. No. B6237029
CAS RN: 2408973-98-6
M. Wt: 126.2
InChI Key:
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Description

5-azaspiro[2.3]hexane-5-carboxamide (5-ASP), also known as 5-azaspiro[2.3]hexanecarboxamide, is a heterocyclic organic compound that is used in various scientific research applications. 5-ASP is a cyclic amide with a five-membered ring containing a nitrogen atom and a carbonyl group. Its structure is similar to other cyclic amides, such as piperidines and pyrrolidines, but it has a unique chemical structure that makes it useful in a variety of applications. 5-ASP is a versatile molecule that can be used as a synthetic intermediate, a biochemical probe, or a drug lead.

Scientific Research Applications

5-ASP has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various heterocyclic compounds, such as piperidines and pyrrolidines. 5-ASP has also been used as a biochemical probe to study the structure and function of proteins and enzymes. In addition, 5-ASP has been used as a drug lead in the development of new pharmaceuticals.

Mechanism of Action

5-ASP is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought to bind to the active site of the enzyme, blocking its activity. In addition, 5-ASP may also act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
5-ASP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, 5-ASP has been shown to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

5-ASP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low cost. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 5-ASP research. One potential direction is to further study its mechanism of action, particularly its effects on enzymes and receptors. Another potential direction is to explore its potential as a drug lead in the development of new pharmaceuticals. In addition, further research could be done to optimize its synthesis and to explore its potential as a synthetic intermediate. Finally, further research could be done to explore its potential as a biochemical probe and to investigate its potential effects on other enzymes and receptors.

Synthesis Methods

5-ASP can be synthesized in a variety of ways. One method involves reacting an alkyl halide with a tertiary amine in the presence of an acid catalyst. This reaction produces an amide that can be further reacted with a brominating agent to form 5-ASP. Another method involves reacting an alkyl halide with an isocyanate in the presence of a base catalyst. This reaction produces an isocyanate that can be further reacted with a brominating agent to form 5-ASP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azaspiro[2.3]hexane-5-carboxamide involves the reaction of a spirocyclic lactam with an amine to form the desired compound.", "Starting Materials": [ "Spirocyclic lactam", "Amine" ], "Reaction": [ "The spirocyclic lactam is reacted with the amine in the presence of a suitable catalyst such as triethylamine or N,N-dimethylformamide.", "The reaction mixture is heated to a suitable temperature, typically between 80-120°C, for a period of time ranging from several hours to several days.", "The resulting product is then purified by standard methods such as column chromatography or recrystallization to yield the final compound, 5-azaspiro[2.3]hexane-5-carboxamide." ] }

CAS RN

2408973-98-6

Product Name

5-azaspiro[2.3]hexane-5-carboxamide

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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